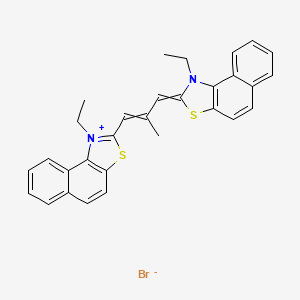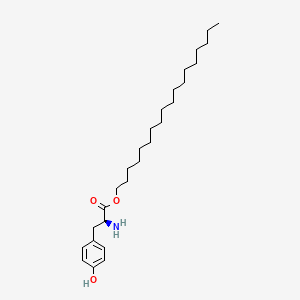
Sulfisomidin
Übersicht
Beschreibung
Sulfaisodimidine (chemical formula:
C12H14N4O2S
) belongs to the class of sulfonamide antibacterial agents. It has been studied for the treatment of urinary tract infections since the 1950s, although its official approval status remains unclear . Structurally, it closely resembles sulfadimidine.Wissenschaftliche Forschungsanwendungen
Sulfaisodimidin findet Anwendung in:
Medizin: Obwohl es heute nicht mehr weit verbreitet ist, wurde es historisch für Harnwegsinfektionen untersucht.
Chemie: Sein Wirkmechanismus liefert Einblicke in die DHPS-Hemmung und den Folat-Stoffwechsel.
Biologie: Das Verständnis seiner Auswirkungen auf das bakterielle Wachstum informiert antimikrobielle Strategien.
Industrie: Es liegen nur begrenzte Informationen über industrielle Anwendungen vor.
5. Wirkmechanismus
Der Wirkmechanismus von Sulfaisodimidin umfasst:
Ziel: Bakterielle Dihydropteroat-Synthase (DHPS).
Weg: Hemmung der THF-Synthese durch Blockierung der Umwandlung von PABA in THF.
Wirkmechanismus
Target of Action
Sulfisomidin, a member of the sulfonamides family, primarily targets an enzyme known as dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folate, a nutrient essential for fungal survival .
Mode of Action
This compound interacts with its target by binding to dihydropteroate synthase, thereby inhibiting the enzyme . This interaction hinders the synthesis of folate, leading to an accumulation of dihydropteroic acid, which is toxic to fungi .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate synthesis pathway . By inhibiting dihydropteroate synthase, this compound disrupts this pathway, leading to the accumulation of dihydropteroic acid . This accumulation proves toxic to fungi, inducing cell death and effectively halting the progression of fungal infections .
Result of Action
The primary molecular and cellular effect of this compound’s action is the induction of cell death in fungi . By disrupting folate synthesis and causing the accumulation of toxic dihydropteroic acid, this compound leads to the demise of the fungal cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds, including this compound. While specific studies on this compound are limited, research on other sulfonamides suggests that factors such as temperature, pH, and presence of other substances can impact their effectiveness
Vorbereitungsmethoden
Synthesewege:
Sulfaisodimidin kann durch verschiedene Verfahren synthetisiert werden, einschließlich Kondensationsreaktionen zwischen geeigneten Vorstufen. Spezifische Synthesemethoden sind nicht umfassend dokumentiert.
Industrielle Produktion:
Industrielle Produktionsmethoden für Sulfaisodimidin sind nicht umfassend berichtet. Weitere Forschung ist erforderlich, um detaillierte Verfahren im industriellen Maßstab aufzudecken.
Analyse Chemischer Reaktionen
Sulfaisodimidin unterliegt verschiedenen Arten von Reaktionen:
Kompetitive Hemmung der Dihydropteroat-Synthase (DHPS): Strukturell ähnlich der para-Aminobenzoesäure (PABA), konkurriert Sulfaisodimidin mit PABA um die Bindung an die bakterielle Dihydropteroat-Synthase (DHPS). Dies hemmt die Synthese von Tetrahydrofolat (THF), einem wichtigen Vorläufer für das bakterielle Wachstum und die DNA-Synthese.
Hauptprodukte: Durch die Störung der THF-Synthese reduziert Sulfaisodimidin die Verfügbarkeit von metabolisch aktivem Tetrahydrofolat, wodurch letztendlich das bakterielle Wachstum und die Reproduktion behindert werden.
Vergleich Mit ähnlichen Verbindungen
Während Sulfaisodimidin strukturelle Merkmale mit Sulfadimidin teilt, rechtfertigen seine einzigartigen Eigenschaften weitere Untersuchungen.
Ähnliche Verbindungen:
- Sulfadimidin (strukturelles Analogon)
- Andere Sulfonamid-Antibiotika
Eigenschaften
IUPAC Name |
4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMCKZRAOLZXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046390 | |
| Record name | Sulfisomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-64-0 | |
| Record name | Sulfisomidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfisomidine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfaisodimidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sulfisomidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfisomidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFISOMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W03L3ODK6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(7-Chloro-5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B1681115.png)
![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)





![(3E)-1-(4-hydroxyphenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one](/img/structure/B1681126.png)




